molecular formula C15H20BrN3OS B2864533 (5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310207-06-6

(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2864533
CAS RN: 2310207-06-6
M. Wt: 370.31
InChI Key: UVJXUDHDOFTOLG-UHFFFAOYSA-N
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Description

The compound “(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone” is a pyridinamine derivative . These derivatives are useful as voltage-gated potassium channel modulators and are therefore useful in treating seizure disorders such as epilepsy .

Scientific Research Applications

Synthesis and Antioxidant Properties

Research on bromination of diphenylmethane derivatives, including the synthesis of bromophenols, indicates that these compounds exhibit significant antioxidant power. For instance, Balaydın et al. (2010) synthesized bromophenols through bromination and demonstrated their effective antioxidant properties using various in vitro assays. These findings suggest that structurally related compounds, such as "(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone," may also possess antioxidant properties or could be synthesized through similar bromination reactions (Balaydın et al., 2010).

Carbonic Anhydrase Inhibitory Properties

Another area of interest is the carbonic anhydrase inhibitory properties of bromophenols. Balaydın et al. (2012) synthesized new bromophenols and investigated their inhibition of the human cytosolic carbonic anhydrase II isozyme. Some of these compounds showed effective inhibitory activity, indicating potential applications in treating conditions such as glaucoma, epilepsy, and osteoporosis. This research suggests that bromine-substituted compounds might serve as leads for generating novel inhibitors with therapeutic applications (Balaydın et al., 2012).

Synthesis and Biological Activities

The synthesis of bromine-substituted compounds often involves intricate pathways that can lead to products with significant biological activities. For instance, Hirokawa et al. (2000) described the efficient synthesis of a bromine-substituted pyridine derivative, showcasing the methodological advancements in synthesizing complex molecules that could act as dopamine and serotonin receptors antagonists. This highlights the potential for synthesizing and exploring the biological activities of related compounds, including "(5-Bromopyridin-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" (Hirokawa et al., 2000).

Mechanism of Action

As a voltage-gated potassium channel modulator, this compound likely works by altering the electrical activity of neurons. This can help to reduce neuronal excitability, which is beneficial in the treatment of seizure disorders such as epilepsy .

Future Directions

The future directions for research on this compound could include further exploration of its potential as a treatment for epilepsy and other seizure disorders. This could involve preclinical studies, clinical trials, and the development of improved synthesis methods .

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3OS/c16-13-8-12(9-17-10-13)15(20)19-4-1-3-18(5-6-19)14-2-7-21-11-14/h8-10,14H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJXUDHDOFTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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